molecular formula C10H12BrClFNO2 B12279929 Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl

Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl

Cat. No.: B12279929
M. Wt: 312.56 g/mol
InChI Key: HDYYNPLZPRUTCT-FVGYRXGTSA-N
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Description

Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride is a chemical compound with the molecular formula C10H12BrClFNO2 and a molecular weight of 312.56 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride typically involves the esterification of 4-bromo-3-fluoro-L-phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-L-phenylalaninate
  • Methyl 4-bromo-L-phenylalaninate
  • Methyl 3-bromo-4-fluoro-L-phenylalaninate

Uniqueness

Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenylalanine backbone. This dual substitution can lead to unique chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H12BrClFNO2

Molecular Weight

312.56 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-bromo-3-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1

InChI Key

HDYYNPLZPRUTCT-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)Br)F)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Br)F)N.Cl

Origin of Product

United States

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